Bismuth subacetate

CAS No.: 5142-76-7

Cat. No.: VC3862904

Molecular Formula: C2H3BiO3

Molecular Weight: 284.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5142-76-7 |

|---|---|

| Molecular Formula | C2H3BiO3 |

| Molecular Weight | 284.02 g/mol |

| IUPAC Name | oxobismuthanyl acetate |

| Standard InChI | InChI=1S/C2H4O2.Bi.O/c1-2(3)4;;/h1H3,(H,3,4);;/q;+1;/p-1 |

| Standard InChI Key | ZTCIMLDPFZAUNX-UHFFFAOYSA-M |

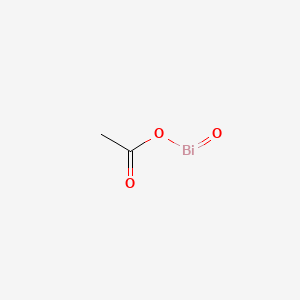

| SMILES | CC(=O)O[Bi]=O |

| Canonical SMILES | CC(=O)O[Bi]=O |

Introduction

Chemical Identity and Structural Features

Bismuth subacetate, systematically named (acetyloxy)oxobismuthine, is a basic bismuth acetate with the empirical formula C₂H₃BiO₃ and a molecular weight of 284.02 g/mol . Its line formula, CH₃COOBiO, reflects its hybrid coordination structure, where a bismuthyl (BiO⁺) core is bonded to an acetate group (CH₃COO⁻) . This configuration distinguishes it from neutral bismuth(III) acetate (Bi(CH₃COO)₃), which lacks the oxo group.

Crystallographic Insights

Early X-ray diffraction studies by Aurivillius revealed that bismuth subacetate crystallizes in thin plates with a layered structure . The bismuth atom adopts a distorted octahedral geometry, coordinating to three oxygen atoms from acetate ligands and two bridging oxo groups. This arrangement facilitates weak intermolecular interactions, contributing to its low solubility in polar solvents like water .

Comparative Analysis with Related Bismuth Compounds

The table below contrasts key features of bismuth subacetate with other bismuth-acetate derivatives:

Synthesis and Purification Strategies

Historical Synthesis Methods

The first reported synthesis of bismuth subacetate dates to Hofmann’s 1884 work, involving the reaction of bismuth trioxide (Bi₂O₃) with glacial acetic acid under reflux conditions :

Aurivillius later optimized this process by employing stoichiometric control and recrystallization from acetic acid, achieving >99% purity . Critical parameters include:

-

Acid Concentration: Glacial acetic acid (≥98%) minimizes side reactions

-

Atmosphere: Inert conditions (e.g., nitrogen) reduce oxidation

Modern Industrial-Scale Production

A 2016 patent (CN106518651A) introduced a high-yield method using acetic anhydride as a dehydrating agent :

-

Reaction Mixture: Bi₂O₃, acetic anhydride, and glacial acetic acid in a 1:10–20 molar ratio

-

Reflux Conditions: 145–170°C for 1–2.5 hours until complete dissolution

-

Recrystallization: Glacial acetic acid at 105–140°C, yielding 99.59% pure product

This approach eliminates the need for nitrogen purging, reducing production costs by 30% compared to earlier methods .

Physicochemical Properties

Thermal Behavior

Bismuth subacetate exhibits limited thermal stability, decomposing above 150°C into bismuth trioxide and acetic acid derivatives :

Differential scanning calorimetry (DSC) traces show endothermic peaks at 152°C (melting) and 285°C (decomposition) .

Solubility Profile

The compound’s solubility varies markedly with solvent polarity:

Hydrolysis occurs in aqueous media, forming colloidal bismuth oxyacetate species .

Reactivity and Catalytic Applications

Acid-Base Reactions

In concentrated sulfuric acid, bismuth subacetate undergoes sulfation :

This reactivity underpins its use as a precursor for bismuth-based catalysts in esterification reactions .

Oxidative Transformations

When heated in air, the compound oxidizes to bismuth trioxide :

This property is exploited in flame-retardant coatings, where it releases non-flammable Bi₂O₃ at combustion temperatures .

Industrial and Pharmaceutical Relevance

Catalysis

Bismuth subacetate serves as a Lewis acid catalyst in:

Its low toxicity compared to traditional catalysts (e.g., AlCl₃) makes it preferable for green chemistry applications .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume